Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid
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Overview
Description
Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[45]decan-8-yl]acetic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of cyclopentane and four-membered rings . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications to afford the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Another spirocyclic compound with similar structural features.
2-oxa-7-azaspiro[4.4]nonane: A compound with a different heteroatom in the spirocyclic ring.
Uniqueness
Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[45]decan-8-yl]acetic acid is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-8-16(11-17)6-4-12(5-7-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
ZYGJZYDBFVHBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CC(=O)O |
Origin of Product |
United States |
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